4-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol
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Overview
Description
4-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol is a chemical compound with the molecular formula C17H15N3O and a molecular weight of 277.32 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a phenyl group and a methyl group, as well as an amino group attached to a phenol ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol involves several steps. One common synthetic route includes the reaction of 2-methyl-6-phenylpyrimidine-4-amine with 4-nitrophenol under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
4-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
4-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 4-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of beta-secretase 1, which is involved in the production of amyloid-beta peptides associated with Alzheimer’s disease . Additionally, it can modulate the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection .
Comparison with Similar Compounds
4-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol can be compared with other similar compounds, such as:
4-Methyl-6-phenylpyrimidin-2-amine: This compound has a similar pyrimidine structure but lacks the phenol group, resulting in different chemical and biological properties.
(4-Methyl-6-phenylpyrimidin-2-yl)(4,6,8-trimethylquinazolin-2-yl)amine: This compound contains additional substituents on the pyrimidine ring, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C17H15N3O |
---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
4-[(2-methyl-6-phenylpyrimidin-4-yl)amino]phenol |
InChI |
InChI=1S/C17H15N3O/c1-12-18-16(13-5-3-2-4-6-13)11-17(19-12)20-14-7-9-15(21)10-8-14/h2-11,21H,1H3,(H,18,19,20) |
InChI Key |
QBWFFHFKTYADJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=C(C=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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